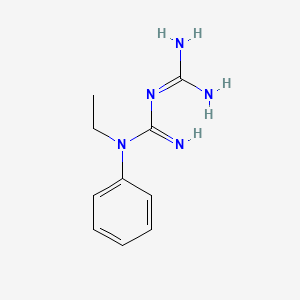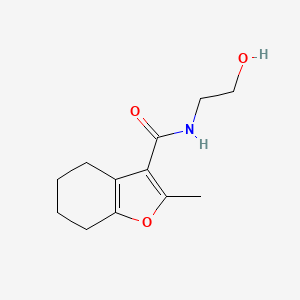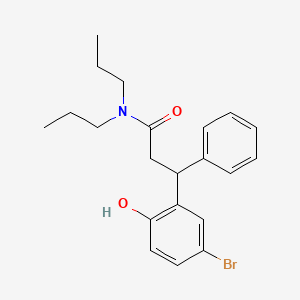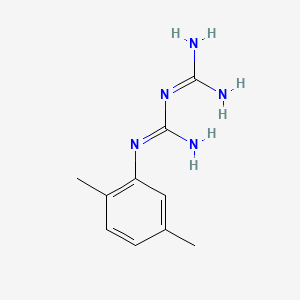![molecular formula C17H11N3O5 B4070660 6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)
6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Vue d'ensemble
Description
6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile, also known as ADC-2, is a novel compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the chromene family and contains a dioxolo moiety, which makes it structurally unique.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- X-Ray Diffraction Studies : Carbonitrile compounds related to the chemical have been synthesized and analyzed using X-ray diffraction techniques, revealing their crystal structures and conformational properties (Sharma et al., 2015).
- Catalytic Synthesis : A study describes the synthesis of similar chromene systems using basic alumina as a catalyst in water, highlighting efficient synthetic routes for such compounds (Heravi & Daraie, 2014).
Chemical Reactions and Transformations
- Domino Reaction Studies : Research on domino reactions involving similar chromene compounds has led to the synthesis of functionalized derivatives, showcasing the versatility of these compounds in chemical transformations (Korotaev, Barkov, & Sosnovskikh, 2013).
- Photostability Investigations : Studies on the photostability of related carbonitrile compounds have implications for their biological applications, as certain compounds lose activity upon exposure to light (Silva et al., 2021).
Biological Applications
- Cytotoxic Evaluation : Research on derivatives of similar chromene structures has investigated their cytotoxic activities, providing insights into potential medical applications (Alipour et al., 2014).
- Antimicrobial Studies : Studies have evaluated the antimicrobial activity of chromene derivatives, contributing to understanding their potential as antimicrobial agents (Abdel-Monem, 2010).
Additional Research
- Crystal Structure Analysis : Further crystal structure analysis of related compounds provides deeper understanding of their chemical properties (Sharma et al., 2015).
- Synthetic Methodologies : Innovative synthetic methods for similar compounds have been explored, showcasing advancements in chemical synthesis (Alizadeh, Sedighian, & Ghanbaripour, 2014).
Propriétés
IUPAC Name |
6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c18-7-12-16(9-2-1-3-10(4-9)20(21)22)11-5-14-15(24-8-23-14)6-13(11)25-17(12)19/h1-6,16H,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDONWIIAAEZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)

![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)

![3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
![6-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070634.png)

![N-(4-ethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4070671.png)
![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)

![6-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4070690.png)